Azido-PEG5-S-methyl ethanethioate
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Overview
Description
Azido-PEG5-S-methyl ethanethioate is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups . It is also capable of strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG5-S-methyl ethanethioate is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule.
Azidation: The PEGylated molecule is then reacted with sodium azide to introduce the azide group.
Thioester Formation: The final step involves the formation of the thioester linkage by reacting the azido-PEG compound with methyl ethanethioate under appropriate conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG5-S-methyl ethanethioate undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of copper catalysts to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups without the need for a copper catalyst.
Common Reagents and Conditions
CuAAc: Requires copper catalysts, typically copper sulfate and sodium ascorbate, under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are valuable in various applications, including drug development and bioconjugation .
Scientific Research Applications
Azido-PEG5-S-methyl ethanethioate has a wide range of scientific research applications:
Mechanism of Action
Azido-PEG5-S-methyl ethanethioate exerts its effects through the following mechanisms:
Click Chemistry: The azide group undergoes cycloaddition reactions with alkyne-containing molecules, forming stable triazole linkages.
PROTAC Function: In the context of PROTACs, the compound acts as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-S-methyl ethanethioate: A shorter PEG linker with similar click chemistry properties.
Azido-PEG7-S-methyl ethanethioate: A longer PEG linker offering increased flexibility and solubility.
Uniqueness
Azido-PEG5-S-methyl ethanethioate is unique due to its optimal PEG length, which provides a balance between flexibility and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring precise molecular modifications .
Properties
Molecular Formula |
C14H27N3O6S |
---|---|
Molecular Weight |
365.45 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C14H27N3O6S/c1-14(18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16-17-15/h2-13H2,1H3 |
InChI Key |
YNXNUUSSLJCBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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